molecular formula C5H6O B1582071 6-Oxabicyclo[3.1.0]hex-3-ene CAS No. 7129-41-1

6-Oxabicyclo[3.1.0]hex-3-ene

Cat. No.: B1582071
CAS No.: 7129-41-1
M. Wt: 82.1 g/mol
InChI Key: ASZFCDOTGITCJI-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hex-3-ene is a useful research compound. Its molecular formula is C5H6O and its molecular weight is 82.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of 6-Oxabicyclo[31It is known that the compound is involved in a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . .

Biochemical Pathways

The biochemical pathways affected by 6-Oxabicyclo[31The compound is involved in the synthesis of bicyclo[3.1.0]hexanes

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZFCDOTGITCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991587
Record name 6-Oxabicyclo[3.1.0]hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7129-41-1
Record name 6-Oxabicyclo(3.1.0)hex-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007129411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxabicyclo[3.1.0]hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives?

A1: The research highlights a novel and facile photochemical method for synthesizing 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives. This method utilizes readily available 2H-imidazole N-oxides as starting materials and subjects them to ultraviolet irradiation [, , ]. This process represents a significant advancement in synthetic chemistry as it provides access to a previously unexplored ring system with potential applications in various fields.

Q2: Can you elaborate on the reaction conditions and their influence on the formation of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes?

A2: While the provided abstracts lack specific details about reaction conditions, they emphasize the use of ultraviolet irradiation as the driving force for the photoisomerization of 2H-imidazole N-oxides to 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes [, , ]. Further investigation into the influence of factors such as irradiation wavelength, solvent, and temperature on the reaction yield and product selectivity would be valuable.

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